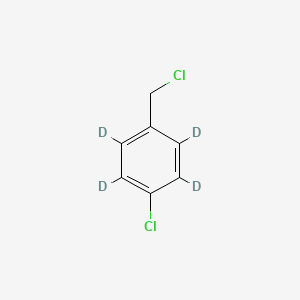

4-Chlorobenzyl-2,3,5,6-d4 chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chlorobenzyl-2,3,5,6-d4 chloride is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry .

Vorbereitungsmethoden

The synthesis of 4-Chlorobenzyl-2,3,5,6-d4 chloride typically involves the chlorination of benzyl chloride at low temperatures in the presence of sulfur and iron powder . The reaction conditions are carefully controlled to ensure the selective substitution of hydrogen atoms with deuterium. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

4-Chlorobenzyl-2,3,5,6-d4 chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium cyanide.

Oxidation Reactions: The compound can be oxidized to form 4-chlorobenzaldehyde or 4-chlorobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction can convert it to 4-chlorobenzyl alcohol using reducing agents such as lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Reagent in Organic Synthesis : This compound serves as a reagent in various organic synthesis reactions. It is particularly useful in the derivatization of compounds such as calixarenes and tryptamines. The deuterium labeling allows for precise tracking of reaction pathways.

Biology

- Metabolic Pathway Studies : The compound is utilized in studies involving metabolic pathways and enzyme mechanisms. Its deuterium labeling aids in tracing molecular interactions within biological systems.

- Antimicrobial Activity : Research indicates that chlorinated compounds like 4-chlorobenzyl derivatives exhibit antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli, disrupting cell membranes and metabolic processes .

Medicine

- Pharmaceutical Development : 4-Chlorobenzyl-2,3,5,6-d4 chloride is involved in the synthesis of deuterated drugs that demonstrate improved metabolic stability and reduced side effects. This is particularly relevant in the development of new therapeutic agents.

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. In vitro experiments have shown its ability to inhibit the growth of cancer cell lines by inducing apoptosis through modulation of caspase activity and mitochondrial dysfunction .

Industry

- Chemical Intermediate : The compound is used as an intermediate in producing other chemicals such as benzyl alcohol and benzyl cyanide. Additionally, it serves as a gum inhibitor in fuels, enhancing their stability during storage.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of 4-chlorobenzyl effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents .

Case Study 2: Cancer Cell Line Research

In vitro experiments using human non-small cell lung cancer (A549) cells indicated that the compound significantly reduced cell viability with an IC50 value comparable to established chemotherapeutics. This suggests its potential role in cancer treatment strategies .

Wirkmechanismus

The mechanism of action of 4-Chlorobenzyl-2,3,5,6-d4 chloride involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it useful in studies of reaction mechanisms and metabolic processes. The compound’s effects are often studied using techniques like high-performance liquid chromatography (HPLC) to determine its interaction with cellular components .

Vergleich Mit ähnlichen Verbindungen

4-Chlorobenzyl-2,3,5,6-d4 chloride can be compared with other similar compounds such as:

4-Chlorobenzyl chloride: This non-deuterated version is commonly used in organic synthesis but lacks the unique properties conferred by deuterium atoms.

4-Chlorobenzoyl chloride: Another related compound used in the synthesis of various organic molecules, but with different reactivity due to the presence of a carbonyl group.

3,4-Dichlorobenzyl chloride: This compound has two chlorine atoms on the benzene ring, leading to different chemical properties and applications.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research and industrial applications.

Biologische Aktivität

4-Chlorobenzyl-2,3,5,6-d4 chloride is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound (CAS No.: 1219802-84-2) is characterized by the presence of a chlorobenzyl group with deuterated positions. Its molecular formula is C7H6ClD4, and it has a molecular weight of approximately 162.58 g/mol. The compound's structure can be represented as follows:

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that chlorinated compounds, including 4-chlorobenzyl derivatives, possess antimicrobial activity against several bacterial strains. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes.

- Anticancer Potential : Preliminary investigations suggest that this compound may have anticancer properties. In vitro studies have indicated its ability to inhibit the growth of cancer cell lines, particularly through apoptosis induction . The specific pathways involved include modulation of caspase activity and mitochondrial dysfunction.

- Toxicological Profile : Toxicological assessments reveal that while this compound exhibits low acute toxicity (LD50 > 5000 mg/kg), it can cause moderate irritation upon contact with skin and eyes . Long-term exposure studies are necessary to fully understand its safety profile.

The biological effects of this compound are primarily attributed to its interaction with cellular targets:

- Apoptosis Induction : The compound has been shown to activate the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 . This shift in protein expression leads to enhanced caspase-3 activation.

- Cell Cycle Arrest : It may also induce cell cycle arrest in cancer cells, preventing further proliferation and promoting cell death.

Case Studies

Several studies have explored the biological activity of chlorinated benzyl compounds:

- Study on Antimicrobial Activity : A study demonstrated that 4-chlorobenzyl derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

- Cancer Cell Line Research : In vitro experiments using human non-small cell lung cancer (A549) cells showed that the compound significantly reduced cell viability with an IC50 value comparable to established chemotherapeutics .

Comparative Analysis

To better understand the efficacy of this compound compared to similar compounds, a summary table is provided below:

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | C7H6ClD4 | ~5.0 | Antimicrobial; Anticancer |

| Benzyl chloride | C7H7Cl | ~10.0 | Antimicrobial; Carcinogenic |

| 4-Bromobenzyl chloride | C7H7Br | ~8.0 | Antimicrobial; Anticancer |

Eigenschaften

IUPAC Name |

1-chloro-4-(chloromethyl)-2,3,5,6-tetradeuteriobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZAEUFPPSRDOP-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCl)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.